molecular formula C17H17N3OS B243692 N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Katalognummer: B243692
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: WRVCFPSIANLGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a benzothiadiazole core with a carboxamide group and a 2-sec-butylphenyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-sec-butylphenylamine with 2,1,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2-sec-butylphenyl)-2,1,3-benzothiadiazole-5-carboxylic acid.

    Reduction: Formation of N-(2-sec-butylphenyl)-2,1,3-benzothiadiazole-5-methylamine.

    Substitution: Formation of various substituted benzothiadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-sec-butylphenyl)-2,1,3-benzothiadiazole-5-carboxylic acid
  • N-(2-sec-butylphenyl)-2,1,3-benzothiadiazole-5-methylamine
  • N-(2-sec-butylphenyl)-2,1,3-benzothiadiazole-5-thiol

Uniqueness

N-[2-(butan-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of a carboxamide group and a 2-sec-butylphenyl substituent. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the context.

Eigenschaften

Molekularformel

C17H17N3OS

Molekulargewicht

311.4 g/mol

IUPAC-Name

N-(2-butan-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C17H17N3OS/c1-3-11(2)13-6-4-5-7-14(13)18-17(21)12-8-9-15-16(10-12)20-22-19-15/h4-11H,3H2,1-2H3,(H,18,21)

InChI-Schlüssel

WRVCFPSIANLGNV-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC3=NSN=C3C=C2

Kanonische SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC3=NSN=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.